molecular formula C25H32O4 B135271 Melengestrol acetate CAS No. 2919-66-6

Melengestrol acetate

Cat. No.: B135271
CAS No.: 2919-66-6
M. Wt: 396.5 g/mol
InChI Key: UDKABVSQKJNZBH-DWNQPYOZSA-N
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Description

Melengestrol acetate is a synthetic progestin medication primarily used in animal reproduction. It is not approved for use in humans. This compound is utilized as an implantable contraceptive for captive animals in zoos and other refuges, and as a feed additive to promote growth in cattle. This compound is a derivative of progesterone and is known for its high affinity for the progesterone receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of melengestrol acetate involves several steps. The key intermediate is 6-methyl-16-dehydropregnenolone acetate. The process begins with the conversion of diosgenin to the 3-toluenesulfonate derivative. Solvolysis of this derivative affords the 3,5-cyclosteroid, which is then oxidized to form a ketone. Reaction with methylmagnesium iodide yields two isomeric carbinols, with the α-isomer predominating. Solvolysis in the presence of acetic acid reverses the cyclopropylcarbinyl transformation to afford homoallylic acetate. The sapogenin side chain is then removed to produce the desired product .

Industrial Production Methods

Industrial production of this compound involves the saponification of the product, followed by Oppenauer oxidation and dehydrogenation to the 4,6-diene using chloranil. Acetylation under forcing conditions completes the synthesis .

Chemical Reactions Analysis

Types of Reactions

Melengestrol acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and acetates, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Melengestrol acetate is similar to other 17α-hydroxyprogesterone derivatives, such as:

The uniqueness of this compound lies in the presence of a methylene group at the C16 position, which differentiates it from megestrol acetate .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h11,13,19-20,22H,2,7-10,12H2,1,3-6H3/t19-,20+,22+,23-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKABVSQKJNZBH-DWNQPYOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048184
Record name Melengestrol acetate
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Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2919-66-6
Record name Melengestrol acetate
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Record name Melengestrol acetate [USAN:USP]
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Record name Melengestrol acetate
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Record name MELENGESTROL ACETATE
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Record name Melengestrol acetate
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Record name Melengestrol acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of melengestrol acetate (MGA)?

A: MGA is a synthetic progestin, meaning it mimics the action of the naturally occurring hormone progesterone. It primarily exerts its effects by binding to progesterone receptors, primarily in the hypothalamus and pituitary gland. [, , ]

Q2: How does MGA binding to progesterone receptors affect the reproductive system?

A: This binding inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. Consequently, the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland is suppressed, ultimately preventing ovulation and estrus. [, , ]

Q3: What are the downstream effects of MGA on ovarian activity?

A: MGA administration generally leads to a decrease in follicular development. While studies show that MGA can increase the number of follicles >1.0 cm in diameter during treatment, this effect is temporary. [] It also impacts the levels of circulating reproductive hormones, including progesterone and estradiol. [, , ]

Q4: What is the molecular formula and weight of MGA?

A: The molecular formula of MGA is C24H32O4, and its molecular weight is 384.52 g/mol. [, ]

Q5: Is there any spectroscopic data available for MGA?

A: While the provided abstracts don't delve into detailed spectroscopic analysis, gas-liquid chromatography methods have been employed to quantify MGA in various biological matrices, including bovine tissue. []

Q6: Does MGA exhibit any catalytic properties?

A: MGA is primarily classified as a synthetic hormone and is not known to possess significant catalytic properties in biological systems. Its activity predominantly revolves around its hormonal effects. [, , ]

Q7: Have any computational studies been conducted on MGA?

A7: The provided abstracts do not mention specific computational studies, like QSAR modeling or molecular docking simulations, performed with MGA.

Q8: What are the regulatory considerations surrounding the use of MGA?

A: While the abstracts don't explicitly detail specific SHE regulations, the use of MGA, as a veterinary drug, is subject to regulatory oversight. For instance, the presence of MGA in edible tissues is monitored, and the Food and Drug Administration (FDA) sets tolerance levels for residues in food products. []

Q9: How is MGA absorbed, distributed, metabolized, and excreted (ADME) in cattle?

A: Research indicates that MGA is effectively absorbed orally. [, ] While the provided abstracts don't delve into detailed metabolic pathways, they highlight that MGA metabolites can be detected in various biological samples, including plasma and urine. [] One study suggests that the presence of MGA can impact the metabolism of 3-methylindole, a compound implicated in bovine respiratory disease. []

Q10: What are the primary in vivo applications of MGA in livestock?

A: MGA is widely used for estrus synchronization in beef heifers to facilitate artificial insemination. [, , , , , ] It's also employed to improve feed utilization and potentially enhance growth performance in feedlot heifers. [, , ]

Q11: Are there any in vitro studies investigating the effects of MGA on cell cultures?

A: Yes, research suggests that MGA can influence the differentiation of muscle-derived cells in both bovine and murine cell culture models, potentially promoting adipogenesis (fat cell formation). []

Q12: What are the known toxicological effects of MGA in animals?

A: While generally considered safe for use in livestock when administered at recommended doses, studies have explored potential toxicological effects. For instance, one study suggested a potential link between long-term MGA use and uterine pathology in a coati, although further research is needed to confirm this association. [] Another study indicated that MGA might exacerbate pulmonary edema induced by 3-methylindole in sheep. []

Q13: Have any biomarkers been identified for monitoring MGA treatment response?

A: While the provided abstracts don't point to specific biomarkers for MGA response, researchers often monitor changes in circulating reproductive hormones, such as progesterone and estradiol, as indicators of MGA's effects on the reproductive axis. [, , ]

Q14: What analytical techniques are used to quantify MGA in biological samples?

A: Gas-liquid chromatography, often coupled with electron capture detection, has been a prominent method for quantifying MGA levels in tissues like fat, liver, muscle, and kidney. []

Q15: How do the dissolution and solubility properties of MGA affect its bioavailability?

A: While the provided abstracts don't delve into the specifics of MGA's dissolution and solubility profiles, it's known that its formulation and delivery methods influence its bioavailability. For instance, its incorporation into feed aims to ensure adequate absorption from the gastrointestinal tract. [, ]

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